Cas no 75614-71-0 (7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide)
7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide Chemical and Physical Properties
Names and Identifiers
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- 7-Benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium
- 7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide
- 7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide
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- Inchi: 1S/C14H12N2.BrH/c1-2-5-12(6-3-1)11-16-10-4-7-13-8-9-15-14(13)16;/h1-10H,11H2;1H
- InChI Key: JMJLTWWUZMHZGS-UHFFFAOYSA-N
- SMILES: C1=CC=CC(CN2C=CC=C3C=CN=C23)=C1.Br
7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00923473-1g |
7-Benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide |
75614-71-0 | 90% | 1g |
¥2401.0 | 2023-03-22 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-1mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 1mg |
¥535 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-2mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 2mg |
¥619 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-5mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 5mg |
¥529 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-10mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 10mg |
¥924 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-20mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 20mg |
¥1173 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-25mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 25mg |
¥1283 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-50mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 50mg |
¥1491 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625646-100mg |
7-Benzyl-7H-pyrrolo[2,3-b]pyridine hydrobromide |
75614-71-0 | 98% | 100mg |
¥2131 | 2023-03-25 | |
| Ambeed | A937612-1g |
7-Benzyl-1H-pyrrolo[2,3-b]pyridin-7-ium bromide |
75614-71-0 | 90% | 1g |
$350.0 | 2023-03-20 |
7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide Suppliers
7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide
Recent Advances in the Study of 7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide (CAS: 75614-71-0)
The compound 7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide (CAS: 75614-71-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic compound, characterized by its pyrrolopyridine core, has been investigated for its pharmacological properties, including its role as a kinase inhibitor and its potential in treating various diseases. Recent studies have focused on its synthesis, structural modifications, and biological activities, providing valuable insights for researchers in the field.
One of the key areas of research involves the optimization of synthetic routes for 7H-Pyrrolo[2,3-b]pyridine derivatives. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method for this compound, emphasizing its scalability and purity. The researchers utilized a palladium-catalyzed cross-coupling reaction, which significantly improved the efficiency of the synthesis process. This advancement is particularly relevant for industrial-scale production, where cost-effectiveness and reproducibility are critical factors.
In addition to synthetic improvements, recent investigations have explored the biological activities of 7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide. A preclinical study conducted by a team at the National Institutes of Health (NIH) demonstrated its potent inhibitory effects on specific tyrosine kinases implicated in cancer progression. The compound exhibited promising activity against non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the nanomolar range. These findings suggest its potential as a lead compound for developing targeted cancer therapies.
Further research has also highlighted the compound's role in modulating inflammatory pathways. A 2024 study in the European Journal of Pharmacology reported that 7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide could attenuate the production of pro-inflammatory cytokines in macrophage cells. This anti-inflammatory activity was attributed to its ability to inhibit the NF-κB signaling pathway, a key regulator of immune responses. Such properties make it a candidate for treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent efforts have focused on designing prodrugs or formulating the compound with advanced drug delivery systems to enhance its therapeutic efficacy and reduce side effects.
In conclusion, 7H-Pyrrolo[2,3-b]pyridine, 7-(phenylmethyl)-, monohydrobromide (CAS: 75614-71-0) represents a versatile scaffold with significant potential in drug discovery. Ongoing research continues to uncover its multifaceted pharmacological properties, paving the way for its application in treating cancer, inflammatory diseases, and possibly other conditions. As synthetic methodologies and biological understanding advance, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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